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Compound of Interest

Compound Name: Phosphoramidon Disodium

Cat. No.: B1677722

[15] Off-target binding of several Phosphoramidon-based ECE inhibitors - PubMed
Phosphoramidon, a metalloprotease inhibitor isolated from Streptomyces tanashiensis, is a
potent inhibitor of the neutral endopeptidase (NEP) and endothelin-converting enzyme (ECE).
In the present study, we have evaluated the off-target binding profile of phosphoramidon and
two analogues, using a panel of 44 receptors and enzymes. Phosphoramidon showed
significant (> 50% inhibition of binding at 10 microM) interaction with the AT2 angiotensin Il, B2
bradykinin, ETA endothelin, and CGRP calcitonin gene-related peptide receptors. One of the
analogues showed a similar off-target binding profile, but the other analogue was much more
selective. These results show that phosphoramidon-based compounds can interact with G-
protein coupled receptors and that this interaction is dependent on the structure of the inhibitor.
... These results show that phosphoramidon-based compounds can interact with G-protein
coupled receptors and that this interaction is dependent on the structure of the inhibitor. ... In
the present study, we have evaluated the off-target binding profile of phosphoramidon and two
analogues, using a panel of 44 receptors and enzymes. Phosphoramidon showed significant (>
50% inhibition of binding at 10 microM) interaction with the AT2 angiotensin Il, B2 bradykinin,
ETA endothelin, and CGRP calcitonin gene-related peptide receptors. One of the analogues
showed a similar off-target binding profile, but the other analogue was much more selective. ...
Abstract. Phosphoramidon, a metalloprotease inhibitor isolated from Streptomyces
tanashiensis, is a potent inhibitor of the neutral endopeptidase (NEP) and endothelin-
converting enzyme (ECE). 1

[2] Phosphoramidon is a competitive inhibitor of neutral endopeptidase 24.11. A study with a
new fluorogenic substrate - PubMed Phosphoramidon is a potent inhibitor of neutral
endopeptidase-24.11 (NEP, EC 3.4.24.11), a membrane-bound zinc metallo-endopeptidase.
This enzyme is involved in the inactivation of a number of biologically active peptides including
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the enkephalins and atrial natriuretic peptide. In spite of the wide use of phosphoramidon as a
specific NEP inhibitor, its mechanism of inhibition has not been fully characterized. In the
present study we have used a novel and highly sensitive fluorogenic substrate, namely N-
succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin (SAAP-AMC), to study the kinetics of
inhibition of pure rabbit kidney NEP by phosphoramidon. Our results show that
phosphoramidon is a competitive inhibitor of NEP with a Ki value of 2.0 +/- 0.1 nM. ... In spite of
the wide use of phosphoramidon as a specific NEP inhibitor, its mechanism of inhibition has not
been fully characterized. In the present study we have used a novel and highly sensitive
fluorogenic substrate, namely N-succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin (SAAP-
AMC), to study the kinetics of inhibition of pure rabbit kidney NEP by phosphoramidon. Our
results show that phosphoramidon is a competitive inhibitor of NEP with a Ki value of 2.0 +/-
0.1 nM. --INVALID-LINK--

[3] Structure of the complex of the antitumour and anti-inflammatory agent phosphoramidon
with thermolysin. A model for inhibitor binding to the family of zinc metalloendopeptidases -
PubMed The structure of the complex of the potent microbial metalloendopeptidase inhibitor
phosphoramidon with thermolysin has been determined by X-ray crystallography and refined to
a conventional R-factor of 0.178 for 10,230 reflections in the resolution range 6.0-2.0 A.
Phosphoramidon binds in the extended conformation to the active site of thermolysin, with the
phosphorus atom binding to the active site zinc ion as a bidentate ligand through two of its
oxygen atoms. The N-L-rhamnopyranosyl group of phosphoramidon displaces the zinc-bound
water molecule and also forms a hydrogen bond with the side-chain of Asp150. The leucine-
tryptophan dipeptide part of the inhibitor binds to thermolysin in a manner similar to that
observed for other comparable inhibitors and substrates. The structure of the complex provides
a basis for understanding the inhibition of the zinc metalloendopeptidase family of enzymes,
which includes neutral endopeptidase 24.11, endothelin-converting enzyme and the
angiotensin-converting enzyme, by phosphoramidate-containing inhibitors. --INVALID-LINK--

[4] Phosphoramidon - an overview | ScienceDirect Topics Phosphoramidon is a naturally
occurring metalloprotease inhibitor that has been shown to be a potent inhibitor of NEP (Ki = 2
nM) and ECE-1 (Ki = 40 nM). From: Progress in Medicinal Chemistry, 2005. Related terms:
Endothelin-Converting Enzyme; Thiorphan; Neutral Endopeptidase; Endothelin Receptor;
Endothelin; Endothelin 1; Peptidase. View all Topics. Download as PDF. Set alert. About this
page. Endothelin Antagonists. David G. Taylor Jr., ... Douglas L. Williams, in Cardiovascular
Pharmacology (Third Edition), 1999. ECE Inhibitors. Phosphoramidon is a naturally occurring
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inhibitor of a variety of metalloproteases, including thermolysin. Phosphoramidon was shown to
be a potent inhibitor of big ET-1 conversion to ET-1 in cultured endothelial cells. This compound
also inhibits neutral endopeptidase (NEP), another metalloprotease. --INVALID-LINK--

[5] --INVALID-LINK--

[6] --INVALID-LINK--

--INVALID-LINK--

--INVALID-LINK--

--INVALID-LINK-- Technical Support Center: Phosphoramidon Disodium Salt

This guide provides researchers, scientists, and drug development professionals with essential
information regarding the off-target effects of Phosphoramidon Disodium Salt. It includes
troubleshooting advice and frequently asked questions to address common issues encountered
during experimentation.

l. Quantitative Data Summary

Phosphoramidon is a broad-spectrum metalloprotease inhibitor. While it is a potent inhibitor of
its intended targets, Neutral Endopeptidase (NEP) and Endothelin-Converting Enzyme (ECE),
it also exhibits activity against other enzymes. The following table summarizes the inhibitory
potency of phosphoramidon against various targets.
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Enzyme Target IC50 / Ki Species/Source Notes
Neutral
Endopeptidase Ki: 2.0+ 0.1 nM Rabbit Kidney Competitive inhibitor.

(NEP/Neprilysin)

Neutral
Endopeptidase IC50: 0.034 pM -
(NEP/Neprilysin)

Endothelin-Converting

IC50: 3.5 uM -
Enzyme (ECE)
Endothelin-Converting ) S
Ki: 40 nM - A potent inhibitor.
Enzyme (ECE-1)
Angiotensin- Significantly less
Converting Enzyme IC50: 78 uM - potent compared to
(ACE) NEP and ECE.
) Streptomyces S
Thermolysin - o Known inhibitor.
tanashiensis
o ) Not inhibited by
ECE Activity (M1 Porcine Lung )
) IC50: ~1 uM thiorphan or
fraction) Membrane o
bacitracin.
o , Also inhibited by
ECE Activity (M2 Porcine Lung )
) IC50: ~0.3 nM thiorphan and
fraction) Membrane o
bacitracin.
) ) Rat Brain Cytoskeletal
ECE in Rat Brain IC50: ~5 uM

Fraction

Il. Frequently Asked Questions (FAQsS) &
Troubleshooting

Q1: I am observing unexpected biological effects in my cell-based assay after treating with
phosphoramidon, even at concentrations that should be specific for NEP/ECE. What could be
the cause?

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677722?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

Al: This could be due to off-target effects, particularly if you are using high concentrations of

phosphoramidon.
e Troubleshooting Steps:

o Review Concentration: Verify that the concentration of phosphoramidon you are using is
appropriate for selectively inhibiting your target of interest. Refer to the IC50/Ki values in
the table above. For example, inhibiting ACE requires a much higher concentration than
inhibiting NEP.

o Control Experiments:

» Include a positive control with a more specific inhibitor for your target enzyme, if
available.

» Use a negative control (vehicle only) to establish a baseline.

» Consider a "target-knockout" or "target-knockdown" cell line as a control to confirm that
the observed effect is dependent on the intended target.

o Literature Search: Investigate whether the observed phenotype has been previously
reported as an off-target effect of phosphoramidon. A study has shown that
phosphoramidon can interact with G-protein coupled receptors like the AT2 angiotensin II,
B2 bradykinin, ETA endothelin, and CGRP calcitonin gene-related peptide receptors at a
concentration of 10 pM.

Q2: How can | experimentally determine if the effects I'm seeing are off-target?
A2: A systematic approach is necessary to distinguish between on-target and off-target effects.
o Experimental Workflow:

o Dose-Response Curve: Generate a dose-response curve for phosphoramidon in your
assay. If the EC50 (effective concentration for 50% of the maximal response) is
significantly different from the known Ki or IC50 for your intended target, it may suggest an

off-target mechanism.
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o Inhibitor Comparison: Compare the effects of phosphoramidon with other, structurally
different inhibitors of the same target. If they produce the same biological effect, it
strengthens the evidence for an on-target mechanism.

o Rescue Experiment: If possible, try to "rescue” the phenotype by adding back the product
of the enzymatic reaction you are inhibiting. For example, if you are inhibiting ECE, which
is involved in the production of endothelin-1 (ET-1) from big ET-1, adding exogenous ET-1
might reverse the observed effect.

o Broad-Spectrum Profiling: If resources permit, profile the activity of phosphoramidon
against a panel of related enzymes (e.g., other metalloproteases) or receptors to identify
potential off-target interactions directly.

Q3: Are there any known signaling pathways affected by phosphoramidon's off-target
activities?

A3: Yes, given its inhibitory action on various metalloproteases and its interaction with certain
G-protein coupled receptors, phosphoramidon can indirectly influence multiple signaling
pathways.

o Endothelin Pathway: By inhibiting ECE, phosphoramidon blocks the conversion of big
endothelin to the potent vasoconstrictor endothelin-1. This is a primary, on-target effect but

has widespread physiological consequences.

o Neprilysin (NEP) Substrate Regulation: NEP is responsible for degrading several bioactive
peptides. Inhibition of NEP by phosphoramidon can lead to the accumulation of these
peptides, including amyloid (3 peptides (implicated in Alzheimer's disease), and atrial
natriuretic peptide (involved in blood pressure regulation).

e Angiotensin and Bradykinin Pathways: Although weaker, the inhibition of ACE and interaction
with angiotensin and bradykinin receptors suggest potential cross-talk with the renin-
angiotensin system and kinin-kallikrein system.

lll. Key Experimental Protocols

Protocol 1: In Vitro Enzyme Inhibition Assay (General)
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This protocol provides a general framework for assessing the inhibitory activity of
phosphoramidon against a metalloprotease.

¢ Reagents:

(¢]

Purified enzyme of interest

[¢]

Fluorogenic or chromogenic substrate specific for the enzyme

[¢]

Assay buffer (e.g., Tris-HCI with appropriate pH and salt concentrations)

[e]

Phosphoramidon Disodium Salt stock solution (dissolved in water or appropriate buffer)

o

96-well microplate (black for fluorescence, clear for absorbance)

[¢]

Microplate reader
e Procedure:
1. Prepare serial dilutions of phosphoramidon in assay buffer.

2. In a 96-well plate, add the enzyme solution to each well (except for the no-enzyme
control).

3. Add the phosphoramidon dilutions to the appropriate wells. Include a vehicle control
(buffer only).

4. Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at the
optimal temperature for the enzyme.

5. Initiate the reaction by adding the substrate to all wells.

6. Immediately begin monitoring the change in fluorescence or absorbance over time using a
microplate reader.

7. Calculate the initial reaction velocity (Vo) for each concentration of phosphoramidon.
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8. Plot the percent inhibition versus the logarithm of the phosphoramidon concentration and
fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the
IC50 value.

IV. Visualizations
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Caption: On-target inhibitory effects of Phosphoramidon on NEP and ECE pathways.
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Caption: Potential off-target interactions of Phosphoramidon at higher concentrations.
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Unexpected Biological Effect
Observed with Phosphoramidon

Step 1: Verify Concentration
(Is it appropriate for the target?)

Step 2: Generate
Dose-Response Curve
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EC50 = Ki/IC50 \ EC50 # Ki/IC50
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Structurally Different Inhibitors
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Caption: Logical workflow for troubleshooting unexpected effects of Phosphoramidon.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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